molecular formula C8H7Cl3O B1666772 BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)- CAS No. 27683-61-0

BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)-

Cat. No.: B1666772
CAS No.: 27683-61-0
M. Wt: 225.5 g/mol
InChI Key: INLMRTPMNPOFAV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Intermediate

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- serves as an important intermediate in the synthesis of various chemical compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, which are essential for producing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound has shown potential bioactivity, making it useful in pharmaceutical formulations. It can be utilized in the synthesis of:

  • Sympathomimetic Agents : Compounds that mimic the effects of sympathetic nervous system stimulation, which are useful in treating respiratory conditions such as asthma .

Research Applications

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- is employed in various research contexts:

  • Catalytic Reactions : It participates in palladium-catalyzed C–H activation reactions, which are valuable for the synthesis of complex organic molecules .
  • Biological Studies : Its bioactive nature makes it a subject of study for understanding its effects on biological systems and potential therapeutic uses .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthetic route for benzyl alcohol, m-chloro-alpha-(dichloromethyl)- revealed that varying reaction conditions significantly impacted yield and purity. The optimal conditions were found to be at elevated temperatures with specific catalysts that enhanced chlorination efficiency.

Research assessing the biological activity of this compound indicated potential applications in developing new therapeutic agents due to its ability to modulate biological pathways involved in inflammation and respiratory function.

Comparison with Similar Compounds

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- can be compared with other similar compounds, such as:

    Benzyl alcohol: A simple aromatic alcohol with the formula C7H8O.

    m-Chlorobenzyl alcohol: A chlorinated derivative of benzyl alcohol with the formula C7H7ClO.

    alpha-(Dichloromethyl)benzyl alcohol: A dichloromethyl derivative of benzyl alcohol with the formula C8H8Cl2O.

The uniqueness of benzyl alcohol, m-chloro-alpha-(dichloromethyl)- lies in its specific chemical structure and the presence of both chloro and dichloromethyl groups, which contribute to its distinct chemical and biological properties .

Biological Activity

Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- is a compound with notable biological activity, particularly in the context of cancer research and synthetic chemistry. This article explores its pharmacological properties, synthesis, and applications, supported by data tables and case studies.

  • Molecular Formula : C8_8H7_7Cl3_3O
  • CAS Number : 27683-61-0
  • Synonyms : Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-

Anti-Cancer Potential

Recent studies have highlighted the potential of benzyl alcohol derivatives in anti-cancer therapies. For instance, a synthesized compound featuring a benzyl group demonstrated significant antiproliferative activity against colorectal cancer cells (HCT-116) comparable to established chemotherapeutics like 5-fluorouracil (5-FU). The mechanism involved triggering apoptotic cell death, indicating a promising avenue for further research in cancer treatments .

Table 1: Antiproliferative Activity of Benzyl Alcohol Derivatives

CompoundCell LineIC50 (µM)Mechanism
8dHCT-11615Apoptosis induction
5-FUHCT-11610DNA synthesis inhibition
Control293T (normal)>100N/A

The study emphasized that the substitution pattern on the benzyl moiety significantly influences cytotoxicity. Specifically, compounds with electron-donating groups showed enhanced selectivity towards cancer cells while sparing normal cells .

Synthesis and Applications

The synthesis of m-hydroxybenzyl alcohols, including derivatives of benzyl alcohol, has been explored for their utility in organic reactions. These compounds serve as versatile building blocks in cycloadditions and other synthetic transformations. The regioselective (3 + 3) cycloaddition reactions involving these alcohols have yielded high selectivity and good yields for indole-fused products .

Table 2: Yield and Selectivity in Cycloaddition Reactions

Reaction TypeYield (%)Selectivity Ratio (rr)
Indole-Cycloaddition98>95:5
Benzyl Alcohol Variant87>90:10

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzyl alcohol derivatives on both cancerous and non-cancerous cell lines. The results indicated that certain substitutions on the benzyl ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
  • Catalytic Applications : Research has also focused on the catalytic properties of benzyl alcohol derivatives in oxidation reactions. For example, core-shell catalysts utilizing benzyl alcohol demonstrated high conversion rates and selectivity towards valuable aldehyde products, showcasing their potential in industrial applications .

Properties

IUPAC Name

2,2-dichloro-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLMRTPMNPOFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27683-61-0
Record name Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027683610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol,2-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-CHLOROPHENYL)-2,2-DICHLOROETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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